molecular formula C21H27NO7 B1237910 Clivoline

Clivoline

Cat. No. B1237910
M. Wt: 405.4 g/mol
InChI Key: LIEIOJNANXUNDT-WIOQBUNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clivoline is a carboxylic ester and a ketone.

Scientific Research Applications

Carcinogenic Activity

Clivorine, a pyrrolizidine alkaloid isolated from Ligularia dentata, demonstrated carcinogenic activity in inbred ACI rats. In a study, rats that received a clivorine solution developed liver tumors, including hemangioendothelial sarcomas and neoplastic nodules. The study highlighted clivorine's potential as a carcinogen in liver tissue (Kuhara et al., 1980).

Gender-Selective Metabolism

Research exploring clivorine's metabolism in female Sprague-Dawley rats identified a gender-selective metabolite, deacetylclivorine. This study provided insights into the biochemical mechanism behind the reduced susceptibility of female rats to clivorine intoxication compared to male rats, implicating CYP3A1/2 isozymes and microsomal hydrolase A in these processes (Lin et al., 2007).

Impact on Human Normal Liver Cells

Clivorine has been shown to inhibit the proliferation of human normal liver L-02 cells, with significant effects on the phosphorylation of p38 mitogen-activated protein kinase. This suggests a possible reason for the toxic effects of plants containing pyrrolizidine alkaloids like clivorine (Ji et al., 2002).

Toxicity in Non-Hepatic Cells

Studies on clivorine's effects on non-hepatic human embryonic kidney 293 cells revealed significant toxicity. This research indicates that clivorine can cause damage in cell types beyond the liver, challenging the assumption that its toxicity is limited to hepatic cells (Ji et al., 2008).

Direct Toxic Effects on Hepatocytes

Clivorine was found to have a direct toxic effect on hepatocytes. This finding underscores the hazardous potential of clivorine and its impact on liver health (Li, 2004).

Species Differences in Metabolic Activation

Research has highlighted species differences in the metabolic activation of clivorine, indicating varied responses to this compound across different animal models. These findings are crucial for understanding the biochemical pathways involved in clivorine toxicity and its species-specific impacts (Lin et al., 2002).

Apoptosis Induction in Hepatocytes

A study demonstrated that clivorine induces apoptosis in hepatocytes through a mitochondrial-mediated apoptotic pathway. This adds to our understanding of the molecular mechanisms underlying clivorine's hepatotoxic effects (Ji et al., 2008).

properties

Product Name

Clivoline

Molecular Formula

C21H27NO7

Molecular Weight

405.4 g/mol

IUPAC Name

[(1R,4Z,6R,7S,11Z)-4-ethenyl-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadeca-4,11-dien-7-yl] acetate

InChI

InChI=1S/C21H27NO7/c1-6-15-11-13(2)21(4,29-14(3)23)20(26)27-12-16-7-9-22(5)10-8-17(18(16)24)28-19(15)25/h6-7,11,13,17H,1,8-10,12H2,2-5H3/b15-11-,16-7-/t13-,17-,21+/m1/s1

InChI Key

LIEIOJNANXUNDT-WIOQBUNOSA-N

Isomeric SMILES

C[C@@H]1/C=C(\C(=O)O[C@@H]2CCN(C/C=C(\C2=O)/COC(=O)[C@@]1(C)OC(=O)C)C)/C=C

SMILES

CC1C=C(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)OC(=O)C)C)C=C

Canonical SMILES

CC1C=C(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)OC(=O)C)C)C=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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